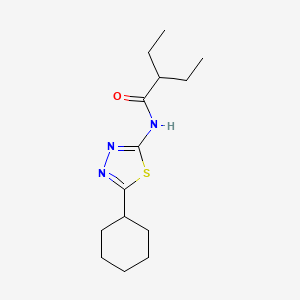![molecular formula C19H16N2O3 B5879886 N-[4-(benzoylamino)-3-methylphenyl]-2-furamide CAS No. 5746-26-9](/img/structure/B5879886.png)
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BMF is a furamide derivative and has been synthesized through various methods.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been found to have potential applications in various fields of biomedical research. Its unique chemical structure makes it a promising candidate for drug discovery and development. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer and Alzheimer's.
Mécanisme D'action
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide inhibits the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in the regulation of gene expression and cellular metabolism. By inhibiting their activity, N-[4-(benzoylamino)-3-methylphenyl]-2-furamide can alter the expression of genes and metabolic pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and reduce inflammation. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. N-[4-(benzoylamino)-3-methylphenyl]-2-furamide has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-furamide. One potential area of research is the development of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying N-[4-(benzoylamino)-3-methylphenyl]-2-furamide's effects on gene expression and cellular metabolism. Additionally, the development of new synthesis methods for N-[4-(benzoylamino)-3-methylphenyl]-2-furamide could lead to improved yields and purity, making it a more accessible compound for research.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-3-methylphenyl]-2-furamide involves the reaction of 4-(benzoylamino)-3-methylphenol with furan-2-carboxylic acid chloride in the presence of a base. The reaction yields N-[4-(benzoylamino)-3-methylphenyl]-2-furamide as a white crystalline solid with a high purity.
Propriétés
IUPAC Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-12-15(20-19(23)17-8-5-11-24-17)9-10-16(13)21-18(22)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZOHSSUHAONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972940 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)furan-2-carboxamide | |
CAS RN |
5746-26-9 |
Source


|
| Record name | N-(4-Benzamido-3-methylphenyl)furan-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)






![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)